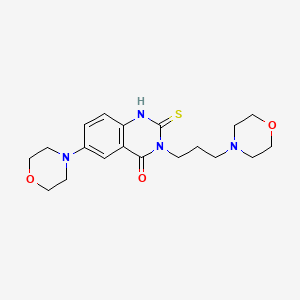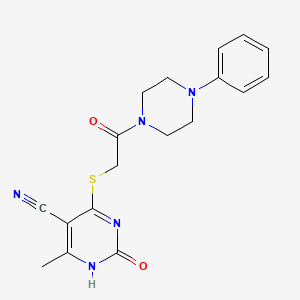
6-Methyl-2-oxo-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-Methyl-2-oxo-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carbonitrile” appears to be a chemical compound, but there is limited information available about it1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
There is no available information on the molecular structure of this compound.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
Unfortunately, I couldn’t find any specific information on the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
Molecular Docking and Synthesis
Compounds similar to "6-Methyl-2-oxo-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carbonitrile" have been synthesized and their interactions with proteins predicted by molecular docking studies. For instance, derivatives have shown high affinity towards CDK4 protein, suggesting potential applications in the development of anticancer drugs. The affinity is attributed to minimum energy and good hydrogen bonding interaction, highlighting their relevance in drug discovery processes (Holam, Santhoshkumar, & Killedar, 2022).
Antioxidant and Antimicrobial Activities
Novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives have been characterized for their antioxidant activities. These studies suggest that structural modifications in the pyrimidine core can lead to compounds with significant antioxidant properties, which might be applicable in preventing oxidative stress-related diseases (Salem, Farhat, Errayes, & Madkour, 2015).
Anticancer and Anti-inflammatory Applications
Compounds with structural features similar to "6-Methyl-2-oxo-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carbonitrile" have been explored for their potential as anticancer and anti-inflammatory agents. This exploration includes the synthesis and evaluation of novel pyrazolopyrimidines derivatives, which have shown promising activity against cancer cells and as inhibitors of 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).
Enzyme Inhibition for Diabetes Treatment
Certain derivatives have been identified as potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, with implications for the treatment of type-2 diabetes. These inhibitors were prepared labeled with carbon-13 and carbon-14 to enable comprehensive drug metabolism and pharmacokinetics studies (Latli et al., 2017).
Antimicrobial and Antifungal Properties
Novel chromone-pyrimidine coupled derivatives have been synthesized and evaluated for their in vitro antifungal and antibacterial activity. This research demonstrates the potential of pyrimidine derivatives in developing new antimicrobial agents, with some compounds showing potent activity against bacteria and fungi (Tiwari et al., 2018).
Safety And Hazards
There is no available information on the safety and hazards associated with this compound.
Direcciones Futuras
Unfortunately, I couldn’t find any specific information on the future directions of research or use of this compound.
Propiedades
IUPAC Name |
6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-13-15(11-19)17(21-18(25)20-13)26-12-16(24)23-9-7-22(8-10-23)14-5-3-2-4-6-14/h2-6H,7-10,12H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDZIKNNQHVSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-oxo-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

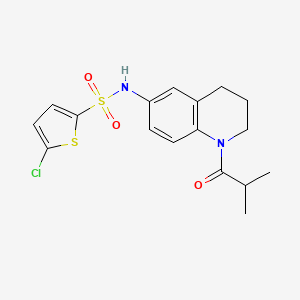
![[4-(2-Nitroethenyl)phenyl]boronic acid](/img/structure/B2698507.png)
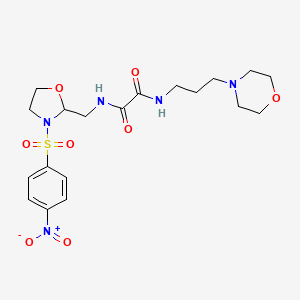
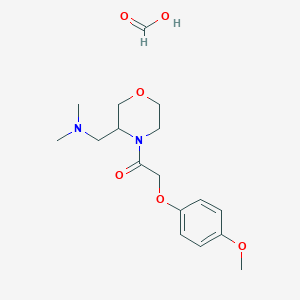

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698512.png)
![[5-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2698513.png)
![N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2698516.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropylthio)benzamide](/img/structure/B2698517.png)
![2-(benzo[d]oxazol-2-ylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2698518.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2698519.png)
![(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2698520.png)
![2-(4-fluorophenyl)-3-(2-methoxynaphthalen-1-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2698521.png)
